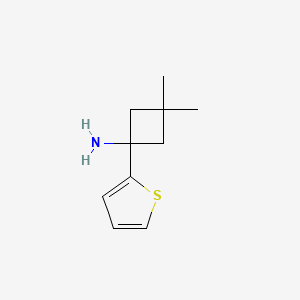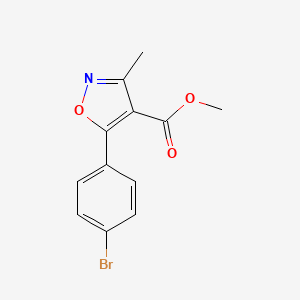
5-(4-bromophényl)-3-méthylisoxazole-4-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” is a chemical compound with the empirical formula C11H8BrNO3 . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals .Molecular Structure Analysis
The molecular structure of “Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1 . The InChI key for this compound is OHHVNEBHRWAGAO-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” are not available, related compounds have been synthesized using various chemical reactions. For example, new comb-shaped methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .Physical And Chemical Properties Analysis
“Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” is a solid substance . Its molecular weight is 282.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Applications De Recherche Scientifique
Agents Antitumoraux
Le cycle isoxazole présent dans le 5-(4-bromophényl)-3-méthylisoxazole-4-carboxylate de méthyle est un motif structurel important en chimie médicinale. Il a été constaté que les thiazolopyrimidines, qui peuvent être synthétisées à partir de composés similaires, présentent une activité inhibitrice élevée contre le processus de réplication des cellules tumorales . Cela suggère que notre composé pourrait être un précurseur dans la synthèse de nouveaux agents antitumoraux, en particulier en raison de son potentiel de modification facile en changeant le nombre et la nature des substituants.
Développement de Médicaments
La présence d’un atome de carbone asymétrique dans le composé indique l’existence de deux énantiomères (R- et S-isomères), ce qui est crucial pour le développement de médicaments . La capacité de séparer ces énantiomères est essentielle pour la création de médicaments ayant des effets spécifiques souhaités, car chaque énantiomère peut avoir des activités biologiques différentes.
Chimie Supramoléculaire
La partie bromophényle du composé peut participer à des interactions halogène-π, qui sont précieuses dans la construction d’ensembles supramoléculaires chiraux à l’état cristallin . Ces interactions jouent un rôle essentiel dans le développement de procédures de séparation de mélanges racémiques, qui sont vitales pour la synthèse de produits pharmaceutiques optiquement actifs.
Synthèse Organique
Le this compound peut servir de bloc de construction en synthèse organique. Sa structure permet diverses transformations et réactions, conduisant à la création de molécules complexes avec des applications potentielles dans différents domaines de la chimie .
Études de Neurotoxicité
Des dérivés de ce composé ont été utilisés pour étudier leurs potentiels neurotoxiques, en particulier sur l’activité de l’acétylcholinestérase (AChE) et les niveaux de malondialdéhyde (MDA) . Ces études sont cruciales pour comprendre les effets neurotoxiques de nouveaux composés et pour le développement de traitements des maladies neurodégénératives.
Chimie Hétérocyclique
Le cycle isoxazole du composé est un hétérocycle courant dans divers produits naturels, matériaux et médicaments. Il peut être utilisé pour synthétiser des pyrroles hautement substitués, qui sont importants dans le développement de nouveaux matériaux et produits pharmaceutiques .
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell after swallowing . It is recommended to rinse the mouth with water .
Propriétés
IUPAC Name |
methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWJQDKQALEQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)

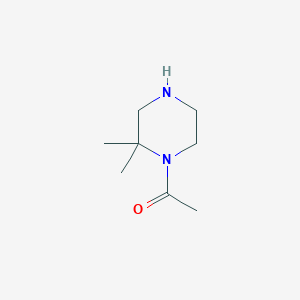
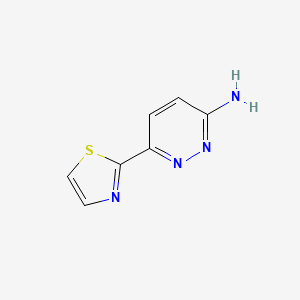




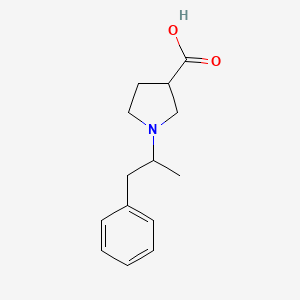
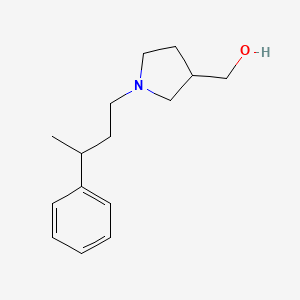
![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)
